molecular formula C4H4BrF5 B1280230 4-Bromo-1,1,1,2,2-pentafluorobutane CAS No. 52671-70-2

4-Bromo-1,1,1,2,2-pentafluorobutane

Cat. No.: B1280230
CAS No.: 52671-70-2
M. Wt: 226.97 g/mol
InChI Key: YAPVBRYHZPNRIW-UHFFFAOYSA-N
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Description

4-Bromo-1,1,1,2,2-pentafluorobutane: is an organofluorine compound with the molecular formula C4H4BrF5 . It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

4-Bromo-1,1,1,2,2-pentafluorobutane has several applications in scientific research, including:

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 4-Bromo-1,1,1,2,2-pentafluorobutane can be found on the Manchester Organics website .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1,1,1,2,2-pentafluorobutane can be synthesized through several methods. One common approach involves the bromination of 1,1,1,2,2-pentafluorobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,1,1,2,2-pentafluorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-1,1,1,2,2-pentafluorobutane involves its interaction with specific molecular targets. The bromine and fluorine atoms impart unique reactivity, allowing the compound to participate in various chemical transformations. The pathways involved often include nucleophilic substitution, where the bromine atom is replaced by other functional groups, and reduction or oxidation processes that modify the fluorinated backbone .

Comparison with Similar Compounds

  • 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)propene
  • 4-Bromo-1,1,2-trifluoro-1-butene
  • 1,1,1,2,2-Pentafluorobutane

Comparison: 4-Bromo-1,1,1,2,2-pentafluorobutane is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under certain conditions. This makes it particularly valuable in applications requiring selective reactivity and stability .

Properties

IUPAC Name

4-bromo-1,1,1,2,2-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF5/c5-2-1-3(6,7)4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPVBRYHZPNRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502980
Record name 4-Bromo-1,1,1,2,2-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52671-70-2
Record name 4-Bromo-1,1,1,2,2-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,1,1,2,2-pentafluorobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Bromo-3,3,4,4,4-pentafluoro-1-butene may be prepared by a three step sequence beginning with reaction of phosphorous tribromide with 3,3,4,4,4-pentafluoro-1-butanol to give 4-bromo-1,1,1,2,2-pentafluorobutane. Thermal bromination of 4-bromo-1,1,1,2,2-pentafluorobutane at 350-400° C. gives 4,4-dibromo-1,1,1,2,2-pentafluorobutane which may in turn be heated with powdered potassium hydroxide to give the desired bromobutene.
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